1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene

Drug Discovery Medicinal Chemistry Physicochemical Property Optimization

1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene (CAS 457628-36-3) is a synthetic, dual-functional organic building block with the molecular formula C9H6F2O and a molecular weight of 168.14 g/mol. The compound is characterized by a 1,4-difluorobenzene core and a propargyl ether (prop-2-yn-1-yloxy) side chain.

Molecular Formula C9H6F2O
Molecular Weight 168.14 g/mol
CAS No. 457628-36-3
Cat. No. B1320844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene
CAS457628-36-3
Molecular FormulaC9H6F2O
Molecular Weight168.14 g/mol
Structural Identifiers
SMILESC#CCOC1=C(C=CC(=C1)F)F
InChIInChI=1S/C9H6F2O/c1-2-5-12-9-6-7(10)3-4-8(9)11/h1,3-4,6H,5H2
InChIKeyKPPSWRAYBCQEKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene (CAS: 457628-36-3) Procurement: Chemical Identity and Baseline Specifications


1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene (CAS 457628-36-3) is a synthetic, dual-functional organic building block with the molecular formula C9H6F2O and a molecular weight of 168.14 g/mol . The compound is characterized by a 1,4-difluorobenzene core and a propargyl ether (prop-2-yn-1-yloxy) side chain . It is commercially available as a research chemical from multiple suppliers, typically at purities of 95-98% . Predicted physicochemical properties include a boiling point of 203.3 ± 30.0 °C, a density of 1.212 ± 0.06 g/cm³, and a consensus Log P (partition coefficient) of approximately 2.76 .

Why 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene Cannot Be Replaced by Other Fluorinated Benzenes or Propargyl Ethers


The value of 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene (CAS 457628-36-3) stems from its specific combination of two orthogonal reactive handles on a single aromatic scaffold. The 1,4-difluoro substitution pattern confers specific electronic and lipophilic properties, while the propargyl ether moiety is a versatile functional group for 'click chemistry' . This unique pairing is not found in generic alternatives. For instance, simple 1,4-difluorobenzene lacks the alkyne handle required for bioconjugation, and common propargyl ethers like propargyl alcohol lack the fluorinated aromatic core essential for modulating drug-like properties. The compound's ability to undergo sequential, chemoselective transformations—first via nucleophilic aromatic substitution (SNAr) at the fluorine sites, then via copper-catalyzed azide-alkyne cycloaddition (CuAAC) at the alkyne—is a specific, architecture-dependent feature . This dual functionality allows it to serve as a precise, pre-organized linker or core scaffold, a capability that single-functionality surrogates cannot replicate .

Quantitative Differentiation Evidence for 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene (CAS 457628-36-3)


Comparative Lipophilicity (Log P) and Hydrogen Bonding Capacity for Bioisosteric Design

The 1,4-difluorobenzene moiety is a recognized phenyl ring isostere that influences lipophilicity and metabolic stability . While direct experimental Log P data is not available, in silico predictions (Consensus Log P = 2.76) indicate a moderate increase in lipophilicity compared to the non-fluorinated benzene analog (Log P ~2.13) . Furthermore, the fluorine atoms can function as weak hydrogen bond acceptors, a feature absent in the non-fluorinated scaffold [1]. This combination of altered lipophilicity and electronic character is a key advantage in modulating the pharmacokinetic properties of drug candidates [1].

Drug Discovery Medicinal Chemistry Physicochemical Property Optimization

Comparative Density and Packing Efficiency for Crystallography and Formulation

The predicted density of 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene is 1.212 g/cm³ . This is notably higher than that of the non-fluorinated analog 1,4-dimethoxybenzene (predicted density ~1.05 g/cm³) [1]. The increased density, driven by the presence of fluorine atoms, can influence molecular packing in the solid state and impact properties relevant to crystallization and formulation [2]. This could be a significant factor in the development of solid dosage forms or in obtaining high-quality crystals for X-ray diffraction studies [2].

Materials Science Chemical Biology Formulation Science

Dual-Functionality vs. Single-Functionality for Streamlined Synthesis of Complex Architectures

The compound's true differentiation lies in its dual functionality, combining two orthogonal reactive sites. This enables sequential, chemoselective modifications that are impossible with simpler building blocks . For example, the fluorine atoms can be displaced by nucleophiles, while the alkyne can independently participate in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This contrasts with simpler propargyl alcohols, which lack the aromatic core and the second reactive site, or 1,4-difluorobenzene, which lacks the 'click' handle. While not a direct head-to-head comparison, the presence of two distinct and addressable functional groups on a single molecule is an architectural feature that inherently offers greater synthetic versatility and efficiency, reducing the number of steps needed to construct complex molecular architectures .

Click Chemistry Polymer Chemistry Chemical Biology

Validated Application Scenarios for Procuring 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene (CAS 457628-36-3)


Medicinal Chemistry: Lead Optimization via Bioisosteric Replacement

Procure this compound as a fluorinated building block for improving the metabolic stability and membrane permeability of drug candidates. The 1,4-difluorobenzene core is a well-established bioisostere for a phenyl ring, and its incorporation can block undesirable metabolic oxidation sites . The predicted Log P (2.76) and density (1.212 g/cm³) offer a starting point for ADME and formulation tuning . The alkyne handle remains available for late-stage functionalization or bioconjugation to a targeting ligand via 'click chemistry' .

Chemical Biology: Synthesis of Bifunctional Activity-Based Probes

Use this compound as a core scaffold to construct bifunctional chemical probes. The two fluorine atoms can be sequentially displaced to install a binding element and a reporter tag (e.g., a fluorescent dye), while the alkyne is reserved for attachment to a solid support or for bioorthogonal imaging in live cells using CuAAC . This capability to independently functionalize three positions (two via SNAr, one via click) is not possible with simpler, single-handle building blocks .

Polymer and Materials Science: Development of Clickable Monomers for Functional Networks

Integrate this compound as a monomer for creating functional polymers with tunable properties. The fluorine atoms influence the polymer's lipophilicity and packing density, which can affect material properties like refractive index and thermal stability . The pendant alkyne provides a 'clickable' site for post-polymerization modification, allowing the attachment of a wide range of functional groups (e.g., peptides, carbohydrates, metal-binding ligands) to create tailored materials .

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